4,4'-Dihydroxyantipyrine

Description

Historical Context of Antipyrine-Derived Scaffolds in Synthetic Chemistry

The journey of antipyrine-derived scaffolds began with the synthesis of antipyrine (B355649), also known as phenazone, by Ludwig Knorr in 1883. a2bchem.com This event marked a significant milestone, as antipyrine was one of the earliest synthetic medicinal chemicals to be marketed. a2bchem.com The discovery of its properties spurred considerable interest in the pyrazolone (B3327878) structural motif, which has since become a critical element in medicinal chemistry. sigmaaldrich.com

Chemists were encouraged to synthesize a multitude of other pyrazolone derivatives, aiming to create analogues with tailored actions. sigmaaldrich.comchemicalbook.com A common synthetic route for creating these derivatives involves electrophilic substitution at the C-4 position of the pyrazolone ring. sigmaaldrich.com This historical foundation has led to the development of a wide range of compounds based on the antipyrine scaffold, which continue to be a subject of research for various applications. alfa-chemistry.comserummetabolome.ca

Unique Structural Attributes and Chemical Significance of 4,4'-Dihydroxyantipyrine

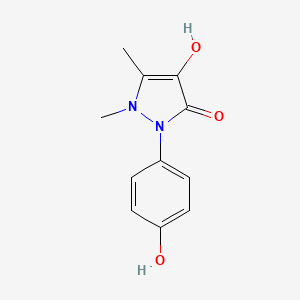

The chemical structure of this compound is characterized by the core pyrazolone ring of its parent compound, antipyrine. Its defining feature is the presence of two hydroxyl groups on the phenyl ring substituent. This dihydroxylation significantly influences the molecule's chemical properties.

The key chemical significance of this compound stems from its role as a metabolite. It is formed in the body through aromatic ring hydroxylation, a phase I biotransformation reaction of antipyrine. nih.gov It has been identified as a relatively important metabolite in rats, accounting for 11-18% of a dose, and is also found in humans, representing 3-6% of the dose. nih.gov The presence of the two hydroxyl groups increases the polarity of the compound compared to its parent, antipyrine, and provides reactive sites for further chemical conjugation or modification. This makes it a crucial molecule for studying the pathways of drug metabolism and excretion.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 72732-51-5 a2bchem.comalfa-chemistry.com |

| Molecular Formula | C₁₁H₁₂N₂O₃ a2bchem.comserummetabolome.ca |

| Molecular Weight | 220.22 g/mol a2bchem.com |

| IUPAC Name | 1,5-Dimethyl-2-(4-hydroxyphenyl)-4-hydroxy-1,2-dihydro-3H-pyrazol-3-one |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)O)O a2bchem.com |

Overview of Contemporary Academic Research Foci Pertaining to this compound

Modern research involving this compound is primarily centered on its role in pharmacology and analytical chemistry. The metabolism of antipyrine to its various hydroxylated products, including this compound (often abbreviated as DOHA), serves as a valuable tool for assessing the activity of drug-metabolizing enzymes, specifically different forms of cytochrome P-450. researchgate.net Because DOHA is a significant metabolite in rats, it is particularly relevant in preclinical toxicological and pharmacological studies that use animal models. nih.gov

A significant area of contemporary research has been the development and refinement of sensitive analytical methods to detect and quantify antipyrine metabolites in biological fluids. nih.gov Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been developed for the simultaneous determination of major antipyrine metabolites, including this compound, in urine, bile, and liver homogenates. nih.gov The synthesis of this compound for use as an authentic standard in these analytical assays is crucial for ensuring the accuracy and specificity of metabolic studies. nih.gov These investigations are fundamental to understanding how different individuals and species process chemical compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Antipyrine (Phenazone) |

| 3-hydroxymethylantipyrine |

| 4-hydroxyantipyrine |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(4-hydroxyphenyl)-1,5-dimethylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-10(15)11(16)13(12(7)2)8-3-5-9(14)6-4-8/h3-6,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYDPBZSLDXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993548 | |

| Record name | 4-Hydroxy-2-(4-hydroxyphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72732-51-5 | |

| Record name | 4,4'-Dihydroxyantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-(4-hydroxyphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Dihydroxyantipyrine

Derivatization and Functionalization Strategies of 4,4'-Dihydroxyantipyrine

Chemical Modifications at the Hydroxyl Groups

The two phenolic hydroxyl groups on the this compound molecule are prime sites for chemical modification, allowing for the synthesis of a wide array of derivatives. libretexts.org Standard reactions targeting hydroxyl moieties, such as etherification and esterification, can be employed to alter the compound's physicochemical properties. researchgate.net

Etherification: This process involves the conversion of the hydroxyl groups (-OH) into ether linkages (-OR). Reductive etherification, for instance, can couple alcohols and ketones to form branched ethers, a process that could theoretically be adapted for this compound. nrel.govrsc.org Catalytic strategies, often employing recyclable nanoporous aluminosilicates or other catalysts, facilitate these atom-efficient reactions. osti.govscispace.com

Esterification: The formation of an ester from a carboxylic acid and an alcohol is a fundamental reaction in organic synthesis. operachem.com The Fischer esterification, which utilizes an acid catalyst, is a classic method. masterorganicchemistry.com Milder, more modern techniques like the Steglich esterification use coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form esters under gentle, room-temperature conditions. orgsyn.orgwikipedia.org These methods could be applied to this compound to produce various ester derivatives.

Table 1: Representative Chemical Modifications at Hydroxyl Groups This table illustrates potential reactions, as specific literature for this compound is limited.

| Reaction Type | Reagent(s) | Potential Product | General Method Reference |

|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) | 4,4'-Dimethoxyantipyrine | nrel.gov |

| Esterification (Fischer) | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄) | 4,4'-Diacetoxyantipyrine | masterorganicchemistry.com |

| Esterification (Steglich) | Carboxylic Acid, DCC, DMAP | Various Diesters | wikipedia.org |

| Silylation | Silylating Agent (e.g., TMSCl) | 4,4'-Bis(trimethylsilyloxy)antipyrine | libretexts.org |

Transformations Involving the Pyrazolone (B3327878) Ring System

The pyrazolone core is a robust heterocyclic system, yet it offers avenues for chemical transformation. chemicalbook.comglobalresearchonline.net The reactivity of the ring is influenced by the substituents attached to it. Generally, the pyrazole (B372694) ring is resistant to oxidation and reduction, though strong conditions can lead to ring opening. chemicalbook.compharmaguideline.com

Electrophilic substitution reactions on the pyrazole nucleus typically occur at the C4-position due to its higher electron density. pharmaguideline.comrrbdavc.orgnih.gov However, in this compound, this position is already substituted with a hydroxyl group. Further reactions at this site would require initial modification or removal of this group. The reactivity of the C4 position in other pyrazolone systems has been demonstrated through condensation reactions with various aldehydes and active methylene (B1212753) compounds. eurjchem.com While the pyrazolone ring itself is generally stable, transformations of substituents on the ring are common. pharmaguideline.com

Table 2: Potential Transformations of the Pyrazolone Ring This table outlines general pyrazolone reactivity, as specific examples for this compound are not documented.

| Transformation Type | General Condition/Reagent | Potential Outcome | General Method Reference |

|---|---|---|---|

| Oxidation | Strong Oxidizing Agent (e.g., Ozonolysis) | Ring Cleavage | chemicalbook.com |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction to Pyrazolidine | globalresearchonline.net |

| N-Alkylation | Alkyl Halide | Alkylation at N1-position | rrbdavc.org |

| Ring Opening | Strong Base | Cleavage of the heterocyclic ring | pharmaguideline.com |

Formation of Schiff Base Derivatives for Further Elaboration

The formation of a Schiff base, or an imine, is a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). A critical examination of the structure of this compound reveals the absence of a primary amine group. Therefore, this compound cannot directly participate in Schiff base formation.

This type of reaction is, however, a hallmark of a related and widely studied compound: 4-aminoantipyrine (B1666024) . researchgate.netglobalresearchonline.net This molecule possesses a reactive primary amine at the C4-position, which readily condenses with a vast range of aldehydes and ketones to form Schiff base derivatives. nih.govmdpi.com These derivatives are significant in medicinal chemistry and are used as precursors for synthesizing other complex molecules, such as 1,3-oxazepine derivatives. jmchemsci.com The extensive research on Schiff bases derived from 4-aminoantipyrine highlights the synthetic utility of the pyrazolone scaffold when an amino group is present. globalresearchonline.net

Table 3: Examples of Schiff Base Derivatives from 4-Aminoantipyrine Note: The following reactions start from 4-aminoantipyrine, not this compound.

| Aldehyde/Ketone Reactant | Resulting Schiff Base Product Name | Reference |

|---|---|---|

| Substituted Salicylaldehydes | (E)-4-((substituted-benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | nih.gov |

| Cinnamaldehyde | 4-((E)-3-phenylallylidene)amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | mdpi.com |

| 4-(Dimethylamino)benzaldehyde | 4-((4-(Dimethylamino)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| p-Amino Acetophenone | 4-amino-N-(1-(4-aminophenyl)ethylidene)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | jmchemsci.com |

In-depth Analysis of this compound's Coordination Chemistry Remains a Developing Field

A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused on the coordination chemistry of this compound. While the broader class of antipyrine (B355649) derivatives has been the subject of various studies in coordination chemistry, detailed investigations into the synthesis, characterization, and coordination behavior of this compound with transition metals, lanthanides, and actinides are not extensively documented in publicly accessible research. Consequently, a detailed article as outlined, focusing solely on this specific compound, cannot be generated at this time due to the lack of specific experimental and theoretical data.

The field of coordination chemistry heavily relies on empirical data from techniques such as single-crystal X-ray diffraction, various spectroscopic methods (IR, UV-Vis, NMR), and magnetic susceptibility measurements to elucidate the nature of metal-ligand interactions. researchgate.netlibretexts.orgfiveable.me Theoretical calculations, often based on Density Functional Theory (DFT), further complement experimental findings by providing insights into electronic structures and reaction mechanisms. mdpi.com The absence of such dedicated studies for this compound means that any discussion on its specific ligand characteristics, the structure of its potential metal complexes, and its coordination behavior would be speculative.

For context, research on related compounds, such as those derived from 4-aminoantipyrine, has shown that the pyrazolone ring system can offer multiple coordination sites, including the carbonyl oxygen and the nitrogen atoms of the pyrazole ring. nih.gov The nature of the substituent at the C4 position significantly influences the ligand's electronic properties and its mode of coordination. In the hypothetical case of this compound, the two hydroxyl groups would introduce additional potential donor sites, likely leading to complex tautomeric equilibria that would, in turn, affect its coordination behavior. mdpi.com However, without specific studies, the identification of preferential chelation sites and the influence of these tautomeric forms on complex formation remain undetermined.

Similarly, while the coordination chemistry of transition metals, lanthanides, and actinides with various organic ligands is a vast and well-documented field, the specific interactions with this compound have not been a significant focus. ub.edusfu.camdpi.comnumberanalytics.com The synthesis of metal complexes with this particular ligand, and the subsequent characterization of their stoichiometry and geometry, are critical missing pieces of information.

Coordination Chemistry of 4,4 Dihydroxyantipyrine and Its Derivatives

Structural Elucidation of Coordination Complexes

The three-dimensional arrangement of ligands around a central metal ion is fundamental to understanding the chemical and physical properties of coordination complexes. Techniques such as single-crystal X-ray diffraction are pivotal in providing precise structural information.

Crystallographic Analysis of Metal-4,4'-Dihydroxyantipyrine Compounds

The structural analysis of related Schiff base complexes derived from antipyrine (B355649) analogues has shown that the coordination environment can vary from tetrahedral to octahedral, depending on the metal ion and the stoichiometry of the ligands. scirp.org For instance, complexes of Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) and 4-nitro-o-phenylenediamine (B140028) have been identified as having a square planar geometry. scirp.org In the absence of direct experimental data for 4,4'-Dihydroxyantipyrine, these related structures can only offer hypothetical models for its coordination behavior.

Interactive Table: Hypothetical Crystallographic Data for a Metal-4,4'-Dihydroxyantipyrine Complex

As no experimental data is available, this table is presented as a template for future research findings.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Metal-Ligand Bond Lengths (Å) | To be determined |

| Coordination Geometry | e.g., Octahedral |

Conformational Analysis of Coordinated Ligands

The conformation of a ligand can change significantly upon coordination to a metal ion. These changes are driven by the need to minimize steric hindrance and optimize the orbital overlap for bonding. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for determining the spatial arrangement of atoms in a molecule in solution. mdpi.com

Solution Chemistry and Stability of Complexes

The behavior of coordination complexes in solution is critical for many of their applications. This includes their thermodynamic stability and the kinetics of ligand or metal exchange reactions.

Kinetic Studies of Ligand Exchange and Metal Exchange Processes

The kinetic stability of a complex refers to its reactivity, specifically the rate at which its ligands can be replaced by others. vpscience.org Complexes are classified as either labile (fast exchange) or inert (slow exchange). Stopped-flow techniques are often employed to study the kinetics of fast reactions in solution. rsc.org

No kinetic studies on ligand or metal exchange processes involving this compound complexes have been reported in the literature. The lability of such complexes would depend on factors like the nature of the metal ion, the coordination geometry, and the electronic properties of the this compound ligand. For example, the trans effect, where a ligand influences the rate of substitution of the ligand opposite to it, could play a significant role in the reaction mechanisms of these complexes. nih.gov

Advanced Spectroscopic and Structural Characterization of 4,4 Dihydroxyantipyrine and Its Complexes

Vibrational Spectroscopy for Molecular Fingerprinting (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of 4,4'-Dihydroxyantipyrine. mst.eduhelsinki.fi These methods probe the vibrational energy levels of the molecule, which are unique to its specific arrangement of atoms and bonds. uni-siegen.de The resulting spectra provide a wealth of information about functional groups, bond strengths, and intermolecular interactions. su.sespectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H (Phenolic) | Stretching | 3600 - 3200 (broad) | IR, Raman |

| C=O (Amide) | Stretching | ~1660 | IR, Raman |

| C=C (Aromatic) | Stretching | 1600 - 1450 | IR, Raman |

| C-N | Stretching | 1350 - 1000 | IR, Raman |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | IR, Raman |

This table is generated based on general spectroscopic principles and data for similar compounds. researchgate.netmsu.edu

The O-H stretching vibration of the phenolic groups is expected to appear as a broad band in the region of 3600-3200 cm⁻¹, with its broadness indicating the presence of hydrogen bonding. matanginicollege.ac.in The carbonyl (C=O) stretching of the pyrazolone (B3327878) ring would likely be observed around 1660 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. The C-N stretching and various C-H stretching and bending vibrations from the aromatic and methyl groups would also be present, contributing to the unique fingerprint of the molecule. researchgate.net

Vibrational spectroscopy is particularly sensitive to hydrogen bonding and other intermolecular interactions. matanginicollege.ac.injchemrev.com The presence of two hydroxyl groups in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions cause a noticeable shift in the vibrational frequencies of the involved functional groups. biophysik.org

Specifically, the O-H stretching frequency is known to shift to lower wavenumbers (a "red shift") upon hydrogen bond formation, and the band becomes broader and more intense. mst.edumatanginicollege.ac.in The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. jchemrev.com Similarly, the C=O stretching frequency can also be affected by hydrogen bonding, as the electron density around the carbonyl group is altered. By analyzing these spectral shifts, researchers can gain insights into the supramolecular structure of this compound in the solid state and in different solvents. jchemrev.comnih.gov

Detailed Assignment of Characteristic Absorption Bands

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural determination of organic molecules like this compound. nih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). sigmaaldrich.combhu.ac.in

While specific NMR data for this compound is not available in the search results, a predictive analysis can be made based on its structure and general NMR principles. epfl.chpitt.educarlroth.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups. The N-methyl and C-methyl protons would appear as singlets in the upfield region. The phenolic hydroxyl protons would likely appear as a broad singlet, and its chemical shift could be concentration-dependent due to hydrogen bonding. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon would resonate at a significantly downfield chemical shift (typically 160-180 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbons attached to the hydroxyl groups being shifted further downfield. The methyl carbons would be observed in the upfield region of the spectrum. bhu.ac.inpdx.edu

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.0 | Carbonyl C=O | 160 - 180 |

| Phenolic-OH | Variable (broad) | Aromatic C-O | 150 - 160 |

| N-CH₃ | ~3.0 - 3.5 | Aromatic C | 110 - 140 |

| C-CH₃ | ~2.0 - 2.5 | N-CH₃ | ~30 - 40 |

| C-CH₃ | ~10 - 20 |

This table provides estimated chemical shift ranges based on standard NMR correlation tables. sigmaaldrich.comrsc.org

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecule. emerypharma.com For this compound, COSY would confirm the connectivity of the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edublogspot.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. emerypharma.com For instance, an HMBC experiment could show a correlation between the N-methyl protons and the carbonyl carbon, confirming their proximity in the structure.

Proton and Carbon-13 NMR Chemical Shift Analysis

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophores and fluorophores. nih.govasm.org

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and the pyrazolone system, as well as n-π* transitions associated with the carbonyl group. mdpi.commsu.eduunchainedlabs.comdenovix.com The presence of the hydroxyl groups, which are auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted antipyrine (B355649).

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. horiba.comunito.itoceanoptics.com Many phenolic compounds are fluorescent, and it is plausible that this compound would exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (Stokes shift). evidentscientific.com The fluorescence properties, including quantum yield and lifetime, can be sensitive to the local environment, such as solvent polarity and the presence of metal ions, making fluorescence a useful tool for studying the interactions of this compound with other species. iss.com The formation of metal complexes can significantly alter both the absorption and emission spectra, often leading to new charge-transfer bands. nih.gov

Investigation of Electronic Transitions and Chromophoric Properties

Ultraviolet-visible (UV-Vis) spectroscopy is a primary technique used to study the electronic transitions within a molecule. libretexts.org This method measures the absorption of light in the UV-vis portion of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. libretexts.orgupi.edu

The absorption of UV-Vis light is dictated by the presence of chromophores, which are the parts of a molecule responsible for its color, or more broadly, its electronic absorption properties. scribd.com In this compound, the key chromophores include the phenyl rings and the α,β-unsaturated ketone system within the pyrazolone ring. The presence of these conjugated systems allows for specific electronic transitions, primarily of two types:

π → π* transitions: These occur in molecules with pi bonds (double or triple bonds), especially conjugated systems. An electron from a bonding π orbital is excited to an anti-bonding π* orbital. These transitions are typically high in energy and result in strong absorption bands.

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms, to an anti-bonding π* orbital. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions. scribd.com

The UV-Vis spectrum of this compound would be recorded by plotting its absorbance against the wavelength of light. The resulting spectrum is expected to show distinct absorption bands, the positions (λmax) and intensities (molar absorptivity, ε) of which provide qualitative and quantitative information. upi.edu The solvent used can also influence the spectrum; for instance, a change in solvent polarity can cause a shift in the absorption maximum (bathochromic or hypsochromic shift). scribd.com

Table 1: Representative Electronic Transitions for Aromatic and Carbonyl Systems This table is illustrative and shows typical absorption ranges for the chromophores present in this compound.

| Chromophore System | Transition Type | Typical λmax (nm) Range | Expected Intensity |

|---|---|---|---|

| Phenyl Rings | π → π | 200-280 | High |

| Pyrazolone (α,β-unsaturated ketone) | π → π | 210-250 | High |

| Carbonyl Group (C=O) | n → π* | 270-300 | Low |

Characterization of Luminescence and Photophysical Behavior

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules. creative-proteomics.com It involves exciting a molecule to a higher electronic state with a specific wavelength of light and then detecting the light emitted as the molecule relaxes back to its ground state. creative-proteomics.com This emitted light is typically of a longer wavelength (lower energy) than the excitation light, a phenomenon known as the Stokes shift.

The luminescence behavior of this compound would provide insights into its molecular structure, dynamics, and local environment. nih.gov While not all molecules exhibit strong fluorescence, the rigid aromatic structure of this compound suggests it may possess luminescent properties. The efficiency of this process is described by the quantum yield (Q), which is the ratio of photons emitted to photons absorbed. creative-proteomics.com

Key information obtained from fluorescence studies includes:

Excitation and Emission Spectra: These spectra reveal the optimal wavelengths for excitation and the characteristic wavelengths of emitted light.

Quantum Yield: This measures the efficiency of the fluorescence process.

Fluorescence Lifetime: This is the average time the molecule spends in the excited state before returning to the ground state and can be sensitive to environmental factors and molecular interactions. nih.gov

Factors such as solvent polarity, pH, and the formation of complexes with metal ions can significantly alter the fluorescence properties of a molecule by affecting the stability of the excited state. rsc.orgresearchgate.net Therefore, studying the photophysical behavior of this compound under various conditions can reveal details about its interactions and conformational changes. nih.gov

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to several decimal places. This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass, distinguishing it from other molecules that may have the same nominal mass. nih.gov

For this compound, an HRMS analysis would be used to confirm its molecular formula, C17H16N2O4. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be verified with a high degree of confidence, usually within an error of a few parts per million (ppm). nih.gov This technique is crucial for confirming the identity of new compounds or metabolites. hilarispublisher.comeuropa.eu

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C17H16N2O4 |

| Calculated Exact Mass ([M+H]⁺) | 313.1183 Da |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. dtic.milopenagrar.de In an MS/MS experiment, a specific ion (the precursor ion, typically the protonated molecule [M+H]⁺ of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. unc.edu

The fragmentation pattern is unique to the molecule's structure, acting like a molecular fingerprint. researchgate.net By analyzing the mass differences between the precursor ion and the product ions, it is possible to deduce the structure of the original molecule, identifying its constituent parts and how they are connected. For this compound, expected fragmentation pathways could include the loss of water (H2O) from the hydroxyl groups, cleavage of the bond connecting the two dihydroxyphenyl rings, and fragmentation of the pyrazolone core. This detailed structural information is vital for confirming the identity of the compound. researchgate.netncsu.edu

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration

For this technique to be successful, the compound must first be grown as a high-quality single crystal. uhu-ciqso.es When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. carleton.edu By analyzing the positions and intensities of the diffracted beams, a 3D electron density map of the molecule can be generated, from which the positions of all atoms can be determined. ceitec.cz

A single-crystal X-ray diffraction analysis of this compound would provide:

Unambiguous Structural Confirmation: It would confirm the connectivity of all atoms in the molecule.

Precise Geometric Parameters: It would yield exact bond lengths and bond angles. carleton.edu

Stereochemistry and Conformation: It would reveal the absolute configuration of any chiral centers and the preferred conformation of the molecule in the solid state, such as the twist angle between the phenyl rings.

Intermolecular Interactions: It would show how the molecules are packed in the crystal, revealing details about intermolecular forces like hydrogen bonding involving the hydroxyl groups.

This technique is considered the "gold standard" for structural determination, providing an unequivocal picture of the molecule's architecture. ceitec.czrsc.org

Table 3: Information Obtained from Single Crystal X-ray Diffraction

| Structural Information | Description |

|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal lattice. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Absolute Configuration | The 3D spatial arrangement of atoms at a chiral center. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal. |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical, non-destructive analytical technique for the characterization of crystalline solids. creative-biostructure.com It is considered a primary method for identifying the specific solid-state form of a chemical compound, which is essential as different crystal structures, known as polymorphs, can exhibit varied physical and chemical properties. rigaku.comresearchgate.net The technique works by directing X-rays onto a powdered sample of the material. The crystalline nature of the material causes the X-rays to be diffracted at specific angles, creating a unique diffraction pattern that serves as a "fingerprint" for that particular crystal structure. improvedpharma.com

In the context of this compound and its complexes, PXRD analysis would be instrumental in:

Polymorph Identification : Distinguishing between different crystalline polymorphs of this compound. Each polymorph, having a unique arrangement of molecules in the crystal lattice, would produce a distinct PXRD pattern. researchgate.netcormica.com

Phase Analysis : Identifying the presence of different phases within a sample, such as solvates, hydrates (sometimes called pseudopolymorphs), or co-crystals. rigaku.comimprovedpharma.com Variable-temperature PXRD (VT-PXRD) can be particularly useful for studying phase transitions that occur upon heating or cooling, such as dehydration or conversion from one polymorph to another. researchgate.netcrysforma.com

Crystallinity Assessment : Determining the degree of crystallinity in a sample by comparing the sharp peaks from the crystalline portion to the broad, diffuse halo characteristic of any amorphous content. improvedpharma.comamericanpharmaceuticalreview.com

While PXRD is a standard and powerful tool for such investigations, specific studies detailing the polymorphic forms or comprehensive phase analysis of this compound are not prevalent in the reviewed literature. A typical analysis would involve comparing the diffraction pattern of a new batch to an established reference standard to confirm phase identity and purity. ncl.ac.uk Should different polymorphs exist, their characterization would be presented with distinct diffraction peaks at specific 2θ angles.

Interactive Data Table: Illustrative PXRD Data for Hypothetical Polymorphs of this compound

The following table is a hypothetical representation of data that would be generated from a PXRD analysis to differentiate between two potential polymorphs (Form A and Form B) of this compound. Specific experimental data for this compound is not available in the cited sources.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) - Form A | Relative Intensity (%) - Form B |

| 8.5 | 10.40 | 100 | 25 |

| 12.2 | 7.25 | 45 | 0 |

| 15.8 | 5.60 | 80 | 95 |

| 19.1 | 4.64 | 60 | 100 |

| 21.5 | 4.13 | 75 | 50 |

| 25.0 | 3.56 | 30 | 85 |

Advanced Chromatographic and Separation Techniques (Non-Biological Focus)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, identification, and quantification of chemical compounds. The development of robust separation methods is crucial for ensuring the purity and quality of substances like this compound and for studying its derivatives.

The development of an analytical separation method for this compound, a polar compound, primarily involves optimizing reversed-phase HPLC (RP-HPLC) conditions. The process requires careful selection of a stationary phase, mobile phase, and detector to achieve efficient and reliable separation from its parent compound, antipyrine, and other related metabolites or derivatives. jocpr.com

Key steps in method development include:

Stationary Phase Selection : Due to the polar nature of this compound, reversed-phase columns, such as those with C8 or C18 bonded phases, are commonly employed. jocpr.com A study successfully used a MOS-Hypersil reversed-phase column to achieve baseline separation. nih.gov

Mobile Phase Optimization : The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jocpr.com Adjusting the ratio of the organic modifier allows for control over the retention time. For ionizable compounds, controlling the pH of the mobile phase with a buffer is critical for achieving reproducible retention times and good peak shapes. asianjpr.com

Detection : UV detection is common for aromatic compounds like this compound. The selection of an appropriate wavelength where the analyte absorbs strongly is necessary for sensitivity. asianjpr.com

Several chromatographic systems have been developed for the separation of this compound. One method achieved a baseline separation of antipyrine and its metabolites, including this compound, within six minutes using a MOS-Hypersil column and a phosphate (B84403) buffer-acetonitrile mobile phase. nih.gov Another system utilized a mobile phase of methanol and a 0.02 M acetate (B1210297) buffer. tandfonline.com A third method employed a mobile phase of 0.1 M potassium dihydrogen phosphate containing 4% methanol and 0.75% glacial acetic acid, with the separation performed at 40°C. ljmu.ac.uk

Interactive Data Table: Reported Chromatographic Conditions for this compound Separation

| Stationary Phase | Mobile Phase | Detection | Reference |

| MOS-Hypersil (Reversed-Phase) | Phosphate buffer-acetonitrile | Not Specified | nih.gov |

| Not Specified | Methanol-0.02 M acetate buffer | Not Specified | tandfonline.com |

| Not Specified | 0.1 M Potassium dihydrogen phosphate, 4% Methanol, 0.75% Glacial acetic acid | Not Specified | ljmu.ac.uk |

The design of stationary phases involves chemically bonding specific functional molecules to a support material (like silica) to create a medium that can selectively interact with and separate components of a mixture. khanacademy.org Derivatization is a different technique where an analyte is chemically modified to produce a new compound (a derivative) with properties that are more suitable for a specific analytical method, such as improved volatility for gas chromatography or enhanced detectability. numberanalytics.comchromatographyonline.com

Based on a review of available scientific literature, there is no evidence to suggest that this compound is used as a core component in the design of novel chromatographic stationary phases. Similarly, it has not been identified as a reagent for the derivatization of other analytes. The primary role of this compound in the context of separation science is as an analyte to be separated and quantified, rather than as a tool to facilitate the analysis of other compounds.

Computational and Theoretical Investigations of 4,4 Dihydroxyantipyrine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4,4'-Dihydroxyantipyrine. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties. numberanalytics.com The primary goal is to solve the Schrödinger equation for the molecule, which describes its electronic structure and energy. numberanalytics.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jns.edu.af It focuses on the electron density as the fundamental property to determine the ground-state energy and other attributes of a multi-electron system. jns.edu.afarxiv.org DFT methods have been employed to optimize the molecular geometry of this compound, providing a detailed picture of its three-dimensional structure. researchgate.net These calculations help in understanding the stability of different conformations of the molecule. scirp.org

The optimized geometry from DFT calculations shows strong agreement with experimental data where available, validating the reliability of the theoretical approach. orientjchem.org Key parameters such as bond lengths and bond angles are determined, and the analysis of these parameters provides insights into the molecule's structural characteristics. orientjchem.org For instance, the charge distribution within the molecule can be predicted, identifying the most electronegative and electropositive sites. orientjchem.orgnih.gov

Theoretical calculations for this compound, along with its parent compound antipyrine (B355649) and other metabolites, have been performed using various levels of quantum chemical calculations to minimize their geometries. researchgate.net The stability of the molecule is also assessed through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov A large HOMO-LUMO energy gap generally indicates high kinetic stability and low chemical reactivity. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Antipyrine | -8.931 | -0.213 | 8.718 |

| 4-Hydroxy-antipyrine | -8.781 | -0.113 | 8.668 |

| This compound | -8.541 | -0.013 | 8.528 |

This table is generated based on the trend described in the search results, where metabolites with additional hydroxyl groups have smaller HOMO-LUMO gaps, indicating higher reactivity. The exact values are illustrative and depend on the specific computational method and basis set used. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from first principles" methods aim to solve the electronic Schrödinger equation to predict various molecular properties. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation, which provides a good starting point for more advanced and accurate methods. wikipedia.org

For this compound, ab initio calculations at the STO-3G level have been used to minimize its geometry and calculate electronic properties. researchgate.net These calculations provide valuable information about the molecule's electronic structure, including its total energy, the energies of its molecular orbitals, and its dipole moment. researchgate.netaps.org The results from these calculations contribute to a deeper understanding of the molecule's behavior and reactivity. researchgate.net While computationally more demanding than semi-empirical methods, ab initio approaches generally offer higher accuracy. wikipedia.orgarxiv.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them. sapub.org This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal how this compound interacts with its environment, such as solvent molecules or biological receptors. yasara.orgunair.ac.id These simulations can help in understanding the stability of different conformations and the transitions between them. mdpi.com The process involves placing the molecule in a simulated environment and calculating the forces between atoms to predict their motion. unair.ac.id The resulting trajectory provides a detailed view of the molecule's dynamic behavior, including conformational changes and intermolecular interactions. yasara.org

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. nih.gov Time-dependent density functional theory (TD-DFT) is a common method used for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov

Theoretical calculations can also predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net The calculated vibrational frequencies can be compared with experimental FT-IR spectra, and a good correlation between the two strengthens the confidence in the computational model. orientjchem.org Similarly, the GIAO (Gauge-Including Atomic Orbital) method is often used to calculate NMR chemical shifts. researchgate.net These computational predictions are invaluable for interpreting experimental spectra and for identifying the structural features responsible for specific spectral bands. numberanalytics.comarxiv.org

Mechanistic Studies of Chemical Reactions Using Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions involving this compound. mckgroup.orgrsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that molecules pass through as they transform from reactants to products. mit.edu Understanding the structure and energy of the transition state is key to understanding the reaction's rate and mechanism. mit.edusmu.edu

For example, computational studies can be used to investigate the oxidation or degradation pathways of this compound. These models can help identify the most likely sites of reaction on the molecule and the energy barriers associated with different reaction pathways. mit.edu This information is crucial for understanding the metabolic fate of the compound and for designing more stable analogues. The combination of computational chemistry with experimental techniques like mass spectrometry provides a powerful approach for mechanistic studies. rsc.org

Modeling of Intermolecular Interactions and Crystal Packing

The way molecules of this compound interact with each other in the solid state determines its crystal structure. numberanalytics.com Computational modeling can be used to predict and analyze these intermolecular interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking. numberanalytics.comescholarship.org Understanding these interactions is crucial for predicting the crystal packing and for understanding the physical properties of the solid material, such as its melting point and solubility. numberanalytics.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov By mapping the electron density on the molecular surface, it provides a picture of the close contacts between molecules. This analysis can help in understanding the relative importance of different types of interactions in stabilizing the crystal structure. nih.gov Fragment-based electronic structure methods and other advanced techniques can be used to model molecular crystals and predict their properties with increasing accuracy. escholarship.org

Analytical Chemistry Applications of 4,4 Dihydroxyantipyrine Excluding Clinical/diagnostic

Reagent Development for Metal Ion Sensing and Quantification

Antipyrine (B355649) derivatives are widely recognized as effective chromogenic agents for detecting heavy and transition metal ions. mdpi.com Their ability to form stable, often colored, complexes with metal ions is the cornerstone of their application in this field. hakon-art.com The synthesis of new derivatives is an active area of research aimed at improving sensitivity and selectivity for target ions. tandfonline.com

Spectrophotometry is a common analytical technique that relies on the formation of colored complexes between a reagent and a metal ion. derpharmachemica.com Derivatives of antipyrine, particularly those synthesized from 4-aminoantipyrine (B1666024), are frequently used as reagents in these methods. mdpi.comtandfonline.com When an antipyrine derivative chelates with a metal ion, it forms a complex that absorbs light at a specific wavelength. The intensity of the color, measured as absorbance, is proportional to the concentration of the metal ion, allowing for quantitative analysis. derpharmachemica.com

For instance, the derivative 4-[(4-antipyl azo)]orcinol (APAO) forms colored complexes with Iron(II) and Nickel(II), with maximum absorbances at 469 nm and 461 nm, respectively. derpharmachemica.com Similarly, a triazine derivative of antipyrine, 1-(4-antipyrine)-3-(2-thiazolyl) triazine (ATTA), has been used for the sensitive determination of Palladium(II). jchemrev.com These methods are valued for their simplicity, speed, and cost-effectiveness. derpharmachemica.com

The table below summarizes the spectrophotometric determination of various metal ions using different antipyrine derivatives, highlighting key analytical parameters.

| Metal Ion | Antipyrine Derivative Reagent | Wavelength (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Fe(II) | 4-[(4-antipyl azo)]orcinol (APAO) | 469 nm | 0.4032 x 10⁴ |

| Ni(II) | 4-[(4-antipyl azo)]orcinol (APAO) | 461 nm | 0.107 x 10⁵ |

| Pd(II) | 1-(4-antipyrine)-3-(2-thiazolyl) triazine (ATTA) | - | 5.33 x 10⁴ |

| Al³⁺, Zn²⁺ | ortho-vanillin + 4-aminoantipyrine condensate | - | - |

| Cu²⁺ | 4-diethylaminosalicylaldehyde + 4-aminoantipyrine Schiff base | - | - |

Table based on data from references mdpi.comderpharmachemica.comjchemrev.com. Note: Specific λmax and molar absorptivity values are not always provided in the cited summary literature but the complex formation and colorimetric response are confirmed.

Electrochemical sensors offer another powerful tool for metal ion detection, providing high sensitivity and rapid analysis. google.co.jp Antipyrine derivatives can be incorporated into the design of these sensors, often by modifying the surface of an electrode. For example, a derivative can be mixed into a carbon paste electrode or immobilized as a film on a glassy carbon electrode.

The fundamental principle involves the chelation of metal ions by the antipyrine derivative at the electrode surface. This interaction alters the electrochemical properties of the surface, leading to a measurable change in current or potential. Techniques like voltammetry are then used to quantify the concentration of the target metal ion based on the magnitude of the electrochemical signal. The carbonyl and amine groups in a derivative like 4-aminoantipyrine are key ligand donors that form stable coordination bonds with metal ions, facilitating this detection mechanism. ugm.ac.id Research has explored antipyrine-based sensors for the selective detection of ions such as Zn²⁺ and Cu²⁺. mdpi.comgoogle.co.jp

Spectrophotometric Detection Methods

Application in Chemical Separation and Extraction Processes

Solvent extraction is a widely used method for separating metal ions from a mixture. researchgate.net This technique relies on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. Antipyrine and its derivatives have been successfully employed as extractants in these processes. researchgate.netnih.gov

The process involves the formation of a neutral complex between the antipyrine derivative and the target metal ion. This complex is typically hydrophobic, allowing it to be selectively extracted from the aqueous sample into the organic solvent. For example, lanthanide ions have been shown to form extractable mixed-ligand complexes with antipyrine in the presence of perchlorate, with the resulting species being quantitatively extracted into nitrobenzene. nih.gov Schiff bases derived from 4-aminoantipyrine are particularly noted for their ability to form stable, hydrophobic complexes with a range of transition metals, lanthanides, and actinides, making them effective for solvent extraction applications. researchgate.net

Role in the Design of Novel Chemical Sensors and Biosensors (Focusing on Chemical Principles)

The design of effective chemical sensors hinges on creating a receptor that can selectively bind to a target analyte and a transducer that converts this binding event into a measurable signal. The antipyrine scaffold is an excellent platform for designing such receptors due to its inherent chelating ability and the ease with which it can be chemically modified. mdpi.comrsc.org

The key chemical principles making antipyrine derivatives suitable for sensor design include:

Chelation: The pyrazolone (B3327878) ring contains carbonyl oxygen and ring nitrogen atoms that can act as donor sites to coordinate with metal ions. mdpi.comugm.ac.id Modifying the structure, for instance by creating Schiff bases from 4-aminoantipyrine, introduces additional imine nitrogen and phenolic oxygen donors, enhancing the strength and stability of the metal complexes formed. indianchemicalsociety.comias.ac.in The hypothetical introduction of two hydroxyl groups, as in 4,4'-Dihydroxyantipyrine, would be expected to significantly increase the molecule's capacity as a chelating agent.

Signal Transduction: The binding of a metal ion to the antipyrine derivative can induce a change in its electronic properties. This can lead to a "turn-on" or "turn-off" fluorescence response or a distinct color change, which forms the basis of optical sensors. indianchemicalsociety.comresearchgate.netnih.gov For example, one antipyrine derivative exhibits turn-on fluorescence for vanadyl ions in an aqueous solution. nih.gov

Tunable Selectivity: By synthetically altering the functional groups on the antipyrine molecule, its selectivity towards different metal ions can be finely tuned. mdpi.com Researchers have successfully created antipyrine-based probes that can selectively detect specific ions like Zn²⁺, Al³⁺, and Cu²⁺ even in the presence of other competing ions. mdpi.comnih.gov

Future Research Directions and Interdisciplinary Perspectives

Exploration of Next-Generation Synthetic Routes for Enhanced Sustainability

The chemical industry's growing emphasis on green and sustainable practices necessitates a shift away from traditional synthetic methods that often rely on hazardous solvents and energy-intensive conditions. researchgate.net Future research into the synthesis of 4,4'-dihydroxyantipyrine and its derivatives will likely focus on the development of next-generation, environmentally benign routes.

Key areas of exploration will include:

Green Solvents and Catalysts: Moving away from conventional organic solvents, research will explore the use of greener alternatives such as water, supercritical fluids, or deep eutectic solvents. asm.org The development and application of recoverable and reusable catalysts, including biocatalysts or nanocatalysts, can significantly reduce waste and improve reaction efficiency. researchgate.net The use of organocatalysts also presents a promising avenue for developing milder and more selective synthetic protocols.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govdntb.gov.ua Future synthetic strategies for this compound could leverage these technologies to enhance sustainability.

Atom Economy and Waste Minimization: Adhering to the principles of green chemistry, new synthetic pathways will be designed to maximize atom economy, ensuring that a greater proportion of reactant atoms are incorporated into the final product. acs.org This involves designing multi-component reactions (MCRs) where several starting materials react in a single step to form the desired product, minimizing intermediate separation and purification steps that generate waste. dergipark.org.tr

Sustainable Feedstocks: Investigation into the use of renewable feedstocks for the synthesis of the pyrazolone (B3327878) core or its precursors will be a critical long-term goal, further reducing the environmental footprint of its production.

To quantify the "greenness" of these new synthetic routes, a combination of metrics will be essential.

| Green Chemistry Metric | Description | Relevance to Sustainable Synthesis |

| Atom Economy | Calculates the proportion of reactant atoms that are incorporated into the desired product. acs.org | A higher atom economy signifies a more efficient reaction with less waste generation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials (reactants, solvents, etc.) used to the mass of the final product. researchgate.net | A lower PMI indicates a more sustainable process with reduced material usage and waste. |

| E-Factor | The ratio of the mass of waste produced to the mass of the desired product. acs.org | A lower E-factor is indicative of a greener and more environmentally friendly process. |

By focusing on these areas, future synthetic chemistry will not only provide more efficient access to this compound but will also align its production with the overarching goals of sustainable development.

Design of Advanced Coordination Architectures with Tailored Functionalities

The hydroxyl and carbonyl groups of this compound, along with the nitrogen atoms in the pyrazole (B372694) ring, make it an excellent candidate as a multidentate ligand for the construction of coordination complexes and polymers. While research on the coordination chemistry of its precursor, 4-aminoantipyrine (B1666024), has demonstrated the formation of stable complexes with various metal ions, researchgate.netscilit.comacs.org the potential of this compound itself remains largely untapped.

Future research in this domain will focus on designing advanced coordination architectures with precisely tailored functionalities:

Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker could lead to the formation of novel MOFs. researchgate.netnih.govnih.gov By selecting appropriate metal nodes and synthesis conditions, it may be possible to create porous materials with applications in gas storage, separation, and heterogeneous catalysis. The functional hydroxyl groups within the pores could be further modified post-synthesis to enhance selectivity.

Functional Coordination Polymers: The self-assembly of this compound with various metal ions can yield one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. acs.orgtandfonline.com The choice of metal ion and the coordination geometry will be crucial in dictating the final structure and function. ljmu.ac.uk

Biologically Active Complexes: Building on the known biological activities of antipyrine (B355649) derivatives, future work could involve synthesizing metal complexes of this compound with potential therapeutic applications. researchgate.netrsc.org The metal center can modulate the biological activity of the organic ligand, and the resulting complexes could be investigated for antimicrobial, anticancer, or anti-inflammatory properties. The design of such complexes often involves creating specific coordination environments that can interact with biological targets. asm.org

The design of these advanced materials will benefit from a deep understanding of crystal engineering principles, allowing for the rational design of structures with desired topologies and properties.

| Type of Coordination Architecture | Potential Functionality | Key Design Considerations |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis, sensing. nih.govnih.gov | Choice of metal node, ligand geometry, pore size and functionality. |

| Coordination Polymers | Magnetism, luminescence, conductivity, drug delivery. dntb.gov.uaacs.org | Metal ion, ligand bridging mode, supramolecular interactions. |

| Discrete Metal Complexes | Therapeutic agents, catalysts. researchgate.netrsc.org | Metal's redox properties, ligand field, overall geometry. |

Integration with Emerging Analytical Platforms for Ultrasensitive Detection

The ability to detect and quantify this compound, a known metabolite of the drug antipyrine, is crucial for pharmacokinetic studies and environmental monitoring. nih.govnih.gov While traditional methods like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been employed, nih.govljmu.ac.uknih.gov future research will focus on integrating this compound with emerging analytical platforms for more rapid, sensitive, and selective detection.

Future directions in this area include:

Electrochemical Sensors: The development of electrochemical sensors based on modified electrodes offers a promising route for the sensitive and real-time detection of this compound. Future work could involve the use of nanomaterials, such as graphene or metallic nanoparticles, to enhance the electrode's surface area and catalytic activity, thereby improving the sensor's sensitivity and lowering the limit of detection. researchgate.netrsc.orgrsc.org The electro-oxidation of the hydroxyl groups on the antipyrine ring could provide a distinct analytical signal.

Fluorescent Probes: Designing fluorescent probes that exhibit a specific "turn-on" or "turn-off" response in the presence of this compound could enable its highly selective and sensitive detection in complex biological matrices. thermofisher.commdpi.com This could involve synthesizing molecules that specifically bind to this compound, leading to a measurable change in their fluorescence properties. measurlabs.com

Advanced Separation Techniques: Coupling improved separation techniques, such as ultra-high-performance liquid chromatography (UHPLC), with advanced mass spectrometry (MS) detectors will continue to be a powerful tool for the unambiguous identification and quantification of this compound and its conjugates in biological samples.

The development of these platforms will enable more precise measurements at lower concentrations, which is critical for understanding the compound's behavior in biological systems and the environment.

| Analytical Platform | Principle of Detection | Potential Advantages |

| Electrochemical Sensors | Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com | High sensitivity, rapid response, portability, and low cost. researchgate.netrsc.org |

| Fluorescent Probes | Utilizes a change in fluorescence intensity or wavelength upon binding to the target analyte. thermofisher.com | High selectivity and sensitivity, suitable for bioimaging. mdpi.commeasurlabs.com |

| UHPLC-MS | Separates compounds based on their physicochemical properties followed by mass-based detection. nih.gov | High resolution, structural elucidation, and accurate quantification. |

Synergistic Development through Combined Experimental and Computational Paradigms

The integration of computational modeling with experimental research offers a powerful synergistic approach to accelerate the discovery and development of new materials and molecules based on this compound. researchgate.net Computational methods can provide deep insights into molecular structure, properties, and reactivity, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing. mdpi.comarxiv.org

Future interdisciplinary research will leverage this synergy in several ways:

In Silico Design of Derivatives: Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to design new derivatives of this compound with enhanced biological activity or specific material properties. researchgate.netdergipark.org.trnih.gov By simulating the interaction of virtual compounds with biological targets or predicting their electronic properties, researchers can prioritize the synthesis of the most promising candidates. nih.gov

Modeling of Coordination Architectures: Density Functional Theory (DFT) calculations can be employed to predict the geometry, electronic structure, and stability of potential coordination complexes and MOFs involving this compound. nih.govnih.govmdpi.com This can help in understanding the nature of metal-ligand bonding and in predicting the functional properties of the resulting materials, such as their catalytic activity or gas sorption behavior. dntb.gov.ua

Reaction Mechanism Elucidation: Computational chemistry can be used to investigate the reaction pathways and transition states of new synthetic routes, providing insights that can be used to optimize reaction conditions and improve yields. rsc.org

Spectroscopic Analysis Support: Theoretical calculations of spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization and structural elucidation of newly synthesized compounds and complexes by comparing the calculated spectra with experimental results. acs.orgmdpi.com

This integrated approach, where computational predictions guide experimental work and experimental results validate and refine computational models, will be instrumental in unlocking the full potential of this compound in a more efficient and resource-effective manner. researchgate.netresearchgate.net

| Computational Method | Application in this compound Research | Synergy with Experiment |

| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets (e.g., enzymes). researchgate.netdergipark.org.tr | Guides the design of new bioactive compounds for experimental synthesis and testing. tandfonline.com |

| Density Functional Theory (DFT) | Calculating electronic structure, molecular geometry, and spectroscopic properties of the molecule and its metal complexes. nih.govmdpi.com | Aids in the characterization of new materials and provides insight into their potential functionalities. dntb.gov.uanih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the molecule and its complexes in different environments (e.g., in solution, within a protein binding site). researchgate.net | Provides a deeper understanding of interaction mechanisms and stability, complementing static experimental data. |

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 4,4'-Dihydroxyantipyrine?

To confirm the molecular structure, FT-IR and NMR spectroscopy (¹H, ¹³C) are essential. For example, FT-IR can identify hydroxyl (-OH) and carbonyl (C=O) stretching vibrations, while NMR reveals proton environments and carbon frameworks. Additionally, X-ray crystallography provides definitive structural elucidation, as demonstrated in studies of similar antipyrine derivatives (e.g., Schiff base analogs) . Mass spectrometry (HRESIMS) further validates molecular weight and fragmentation patterns .

Q. How can purity and stability of this compound be assessed during synthesis?

Purity is typically evaluated using HPLC with UV detection, calibrated against reference standards. Stability studies involve thermogravimetric analysis (TGA) to assess decomposition temperatures and Karl Fischer titration for moisture content. Heavy metal contamination (<20 μg/g) and sulfated ash (<1.0 mg/g) should comply with pharmacopeial guidelines . For hygroscopic compounds like antipyrine derivatives, loss on drying (≤5.0 mg/g at 105°C) is critical .

Q. What synthetic routes are reported for this compound derivatives?

A common approach involves condensation reactions between antipyrine precursors and hydroxyl-substituted aldehydes. For example, 4-aminoantipyrine reacts with dihydroxybenzaldehyde derivatives under acidic conditions to form Schiff bases, followed by purification via recrystallization . Modifications like alkylation or metal complexation (e.g., with Cu²⁺ or Fe³⁺) can enhance solubility or bioactivity .

Advanced Research Questions

Q. How do solvent polarity and pH affect the solubility and reactivity of this compound?

Solubility is highly pH-dependent due to phenolic -OH groups. In aqueous alkaline media (pH >10), deprotonation enhances solubility, while acidic conditions (pH <4) reduce it. Polar aprotic solvents (e.g., DMSO) improve dissolution for spectroscopic studies. Reactivity in redox reactions (e.g., with peroxidase) can be optimized by adjusting buffer systems (e.g., phosphate buffer, pH 7.4) .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

Discrepancies in antimicrobial or antioxidant assays often arise from variations in cell line specificity or oxidative stress models . For example, antifungal activity against Candida albicans may require standardized CLSI/NCCLS protocols with controlled inoculum sizes and incubation times . Cross-validation using molecular docking (e.g., with fungal CYP51 enzymes) can clarify mechanistic inconsistencies .

Q. How can computational methods improve the design of this compound-based sensors?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize sensor performance. For instance, antipyrine derivatives with extended π-conjugation show enhanced fluorescence quenching in metal detection. Molecular dynamics simulations further assess stability in biological matrices (e.g., serum proteins) .

Methodological Considerations

Q. What analytical challenges arise in quantifying this compound in biological samples?

Matrix interference (e.g., proteins or lipids) necessitates solid-phase extraction (SPE) or protein precipitation prior to LC-MS/MS . Internal standards (e.g., deuterated analogs like 4-aminoantipyrine-D3) improve accuracy . For enzyme-linked assays (e.g., peroxidase systems), interference from endogenous phenols requires blank correction .

Q. How are stability-indicating methods validated for this compound formulations?

Forced degradation studies (e.g., exposure to heat, light, or oxidative agents) identify degradation products. HPLC-DAD with photodiode array detection confirms method specificity by resolving parent and degraded peaks. Validation follows ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%), and recovery (98–102%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.